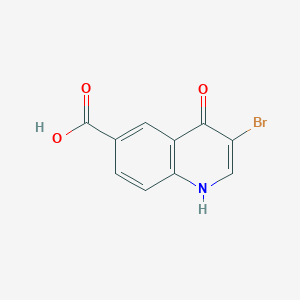

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

3-bromo-4-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-4-12-8-2-1-5(10(14)15)3-6(8)9(7)13/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZONDVBUJOUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700086 | |

| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065088-02-9 | |

| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The narrative focuses on a logical, multi-step approach commencing with the construction of the fundamental quinolone core via the Gould-Jacobs reaction, followed by a regioselective bromination. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations that govern the synthesis. By explaining the causality behind experimental choices, this guide aims to equip scientists with the knowledge to reliably reproduce and adapt these methods.

Introduction and Retrosynthetic Strategy

The 4-quinolone-3-carboxylic acid moiety is a privileged structure in pharmacology, forming the core of numerous antibacterial agents. The introduction of a bromine atom at the C3 position can significantly modulate the biological activity and provide a synthetic handle for further diversification through cross-coupling reactions. The target molecule, this compound, is therefore a valuable intermediate for the synthesis of novel therapeutic agents.

A logical retrosynthetic analysis suggests a two-part strategy:

-

Formation of the Bicyclic Core: Construction of the 4-oxo-1,4-dihydroquinoline-6-carboxylic acid nucleus.

-

Functionalization: Introduction of the bromine atom at the C3 position.

The Gould-Jacobs reaction stands out as a classic and highly effective method for assembling the 4-hydroxyquinoline core from an aniline precursor.[1][2] Subsequent electrophilic bromination is a logical step to install the C3-bromo substituent, leveraging the inherent electronic properties of the 4-quinolone system.

Synthetic Pathway Overview

The proposed pathway begins with the condensation of 4-aminobenzoic acid with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization to form the quinolone ring. Subsequent hydrolysis of the resulting ester and regioselective bromination yields the final product.

Caption: Proposed synthetic pathway for this compound.

Detailed Synthesis Stages

Stage 1: Synthesis of the Quinolone Core via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline derivatives.[1] It proceeds in two main phases: an initial condensation followed by an intramolecular thermal cyclization.[2]

Phase A: Condensation The synthesis begins with a nucleophilic attack from the amino group of 4-aminobenzoic acid onto diethyl ethoxymethylenemalonate (EMME).[3] This is followed by the elimination of ethanol to form the key anilinomethylene malonate intermediate. This step is typically performed with gentle heating to drive the reaction to completion.

Phase B: Thermal Cyclization This critical step requires high temperatures, often exceeding 250 °C, to induce a 6-electron electrocyclization, which forms the quinoline ring system.[2] The high energy demand can be met by using a high-boiling point, inert solvent such as diphenyl ether. Modern approaches have utilized microwave irradiation, often in the presence of a catalyst like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), to significantly reduce reaction times and improve yields under milder conditions.[3][4][5] The cyclized product, ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate, exists in tautomeric equilibrium with its 4-hydroxy-quinoline-3-carboxylate form.[2]

Stage 2: Saponification to the Carboxylic Acid

To obtain the free carboxylic acid at the C6 position, the ethyl ester from the Gould-Jacobs reaction must be hydrolyzed. This is a standard saponification procedure, typically achieved by refluxing the ester in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate and the 4-oxo group, causing the desired 4-oxo-1,4-dihydroquinoline-6-carboxylic acid to precipitate from the solution.

Stage 3: Regioselective C3-Bromination

The final step is the introduction of a bromine atom at the C3 position. The 4-quinolone ring system is electron-rich, and the 4-oxo (or 4-hydroxy) group is a powerful activating group for electrophilic aromatic substitution. It strongly directs incoming electrophiles to the C3 position.

Mechanistic Rationale: The enol tautomer, 4-hydroxyquinoline-6-carboxylic acid, possesses a hydroxyl group that activates the ring towards electrophilic attack. The C3 position is ortho to this activating group and is thus highly susceptible to substitution.

Choice of Reagent: A standard and effective brominating agent for this transformation is elemental bromine (Br₂) dissolved in a suitable solvent like glacial acetic acid or chloroform.[7] N-bromosuccinimide (NBS) can also be used as an alternative, often providing milder reaction conditions. The reaction proceeds by the electrophilic attack of a bromonium ion (or its equivalent) on the electron-rich C3 position of the quinolone ring.

Experimental Protocols

Protocol 1: Synthesis of 4-Oxo-1,4-dihydroquinoline-6-carboxylic Acid

-

Condensation: In a round-bottom flask equipped with a distillation apparatus, combine 4-aminobenzoic acid (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture in an oil bath at 110-120 °C for 2 hours. Ethanol will distill off as the reaction proceeds.

-

Cyclization: In a separate flask, heat diphenyl ether to 250 °C. Add the hot condensation product from the previous step portion-wise to the preheated diphenyl ether with vigorous stirring. Maintain the temperature at 250-255 °C for 30-45 minutes.

-

Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexane or petroleum ether to precipitate the crude product, ethyl 6-carboxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Collect the solid by vacuum filtration and wash thoroughly with hexane.

-

Saponification: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide (approx. 5-10 mL per gram of ester). Heat the mixture to reflux until a clear solution is formed and TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

-

Precipitation: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 4-oxo-1,4-dihydroquinoline-6-carboxylic acid as a solid.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a flask protected from light, suspend 4-oxo-1,4-dihydroquinoline-6-carboxylic acid (1.0 eq.) in glacial acetic acid.

-

Bromination: While stirring, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into a large volume of cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the collected solid (or the organic extract) with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the pure this compound.

Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are representative and may vary based on reaction scale and optimization.

| Step | Reaction Name | Key Reagents | Intermediate/Product | Typical Yield |

| 1 | Gould-Jacobs Reaction | 4-Aminobenzoic acid, EMME, Diphenyl ether | Ethyl 6-carboxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 60-75% |

| 2 | Saponification | NaOH (aq), HCl (aq) | 4-Oxo-1,4-dihydroquinoline-6-carboxylic Acid | >90% |

| 3 | Bromination | Bromine, Acetic Acid | This compound | 70-85% |

Conclusion

The synthesis of this compound can be reliably achieved through a sequential Gould-Jacobs reaction, saponification, and electrophilic bromination. This pathway is robust, utilizing well-established chemical transformations and readily available starting materials. The insights into the reaction mechanisms and the detailed protocols provided herein offer a solid foundation for researchers to synthesize this valuable intermediate for applications in pharmaceutical research and development.

References

-

Wikipedia. Gould–Jacobs reaction. [Online] Available at: [Link]1]

-

Mansilla, D. S., Asís, S. E., & Muscia, G. C. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2017, M952. [Online] Available at: [Link]3]

-

Scilit. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Online] Available at: [Link]4]

-

Mansilla, D. S., Asís, S. E., & Muscia, G. C. Convenient Gould-Jacobs synthesis of 4-quinolone core using Eaton's reagent. SciForum. [Online] Available at: [Link]5]

-

Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 11(2), 147-155. [Online] Available at: [Link]]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. sciforum.net [sciforum.net]

- 6. echemi.com [echemi.com]

- 7. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Manufacturer & Supplier China | CAS 886364-77-6 | Specifications, Applications, Safety Data [quinoline-thiophene.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Scaffold in Medicinal Chemistry

The quinolone carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics. However, its structural versatility allows for applications far beyond antibacterial agents, including roles as kinase inhibitors, antiviral agents, and anticancer therapeutics. The precise functionalization of the quinolone ring system profoundly dictates its biological activity and physicochemical profile, which in turn governs its drug-like properties.

This guide focuses on a specific, less-documented isomer: 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid . While extensive public data on this exact molecule is scarce, its structure suggests significant potential as a synthetic intermediate or a bioactive molecule in its own right. The strategic placement of a bromine atom at the C3-position and a carboxylic acid at the C6-position creates a unique electronic and steric profile.

This document serves as a technical primer, combining established knowledge of related quinolone analogs with validated experimental protocols. It is designed to equip researchers with the foundational understanding and practical methodologies required to fully characterize this compound and unlock its potential in a drug discovery context. We will delve into its core chemical identity, predictable physicochemical characteristics, and the rigorous experimental workflows needed for their empirical determination.

Chemical Identity and Structural Framework

To understand the properties of a molecule, its precise structure must be unambiguously defined. The title compound is a positional isomer of more commonly studied quinolone carboxylic acids, and its properties are intrinsically linked to this specific arrangement.[1]

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₆BrNO₃

-

Molecular Weight: 268.06 g/mol [2]

-

CAS Number: A unique CAS number for this specific isomer is not readily found in public databases, suggesting it may be a novel or specialized research chemical. For comparison, the related isomer, 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is assigned CAS Number 98948-95-9.[2][3]

The core structure consists of a bicyclic quinolone ring system, which exists in tautomeric equilibrium between the 4-oxo and 4-hydroxy forms, with the 4-oxo form generally predominating in the solid state.

Caption: Chemical structure of the title compound.

Core Physicochemical Properties: Predictions and Inferences

Direct experimental data for this specific isomer is limited. The following table summarizes predicted properties and values inferred from closely related analogs, such as the parent 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its 6-bromo-3-carboxy isomer.[4][5] These values provide a crucial baseline for experimental design.

| Property | Predicted/Inferred Value | Significance in Drug Development |

| Appearance | Off-white to light yellow solid | Basic quality control parameter. |

| Melting Point | >250 °C (Decomposition likely) | High melting point suggests strong crystal lattice energy, typical for this class, which often correlates with low solubility. |

| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | Governs ionization in the stomach and upper intestine. The degree of ionization impacts solubility and permeability.[6] |

| pKa₂ (N-H Proton) | ~8.5 - 9.5 | Determines ionization state in the lower intestine and blood plasma. Affects receptor binding and off-target effects. |

| Aqueous Solubility | Poorly soluble | A critical barrier to oral bioavailability. Formulation strategies are often required to improve dissolution.[7][8] |

| LogP (calc.) | ~2.0 - 2.8 | Indicates moderate lipophilicity. The bromine atom increases lipophilicity compared to the unsubstituted parent molecule. |

| UV-Vis λmax | ~310-330 nm (in DMSO or MeOH) | The conjugated quinolone system provides a strong chromophore, essential for spectrophotometric quantification and pKa determination.[9] |

Experimental Characterization: A Practical Guide

The true physicochemical profile of a novel compound can only be established through rigorous experimentation. The following section provides detailed, field-proven protocols for characterizing this compound.

Solubility Determination (Thermodynamic Shake-Flask Method)

Causality: Thermodynamic solubility is a fundamental parameter that measures the true equilibrium concentration of a drug in a given medium.[10] For poorly soluble compounds, this value is critical for predicting oral absorption and guiding formulation development.[11] The shake-flask method is the gold standard for its accuracy and reproducibility.

Protocol:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of glass vials containing a fixed volume (e.g., 5 mL) of different aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) to simulate various physiological environments.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached. The extended time is crucial for compounds with slow dissolution kinetics.

-

Sampling & Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all particulate matter. This step is critical to avoid overestimation.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, by comparing the peak area to a standard curve of known concentrations.

-

Validation: Visually inspect the solid material remaining in the vial to ensure that no polymorphic or phase transformation has occurred during the experiment.

Caption: Workflow for Thermodynamic Solubility Testing.

pKa Determination (Spectrophotometric Titration)

Causality: The ionization state of a molecule (governed by its pKa) is paramount to its ADME profile.[6] Spectrophotometric titration is an ideal method for ionizable compounds that possess a chromophore close to the ionization site, as is the case with the quinolone nucleus.[12] Protonation or deprotonation alters the electronic structure of the conjugated system, leading to measurable shifts in the UV-Vis spectrum.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like DMSO or methanol (e.g., 10 mM).

-

Titration Setup: In a quartz cuvette, add a small aliquot of the stock solution to a starting buffer (e.g., pH 1.0). The final concentration should be low enough to ensure full dissolution and provide an absorbance reading within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Acid-to-Base Titration: Record the full UV-Vis spectrum (e.g., 200-500 nm). Begin the titration by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH). After each addition, stir thoroughly, measure the pH with a calibrated electrode, and record the new UV-Vis spectrum.

-

Data Analysis: Continue the titration until the pH has traversed at least 2 units beyond the expected pKa values. Plot the absorbance at several wavelengths (where the change is maximal) against the measured pH. The resulting data will form a sigmoidal curve.

-

pKa Calculation: The inflection point of the sigmoidal curve corresponds to the pKa.[13] Sophisticated software can perform derivative analysis or non-linear regression to determine the pKa with high precision. Two pKa values are expected for this molecule.

Spectroscopic Characterization

Spectroscopy provides the definitive structural confirmation and is a mandatory component of any new chemical entity's data package.

-

¹H NMR Spectroscopy:

-

Solvent: DMSO-d₆ is often required due to the poor solubility in other common NMR solvents.

-

Expected Signals:

-

Aromatic Protons: Several signals in the δ 7.5-9.0 ppm range. The proton at the C2 position is expected to be a sharp singlet, shifted downfield. The protons on the benzene ring (H5, H7, H8) will show characteristic splitting patterns (doublets or doublet of doublets).

-

N-H Proton: A broad singlet, often at δ > 12 ppm, which can exchange with D₂O.

-

COOH Proton: A very broad singlet, often at δ > 13 ppm, also exchangeable.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: Ten distinct carbon signals are expected. Key signals include the C=O at the C4 position (~175-180 ppm), the carboxylic acid carbonyl (~165-170 ppm), and the C-Br carbon at the C3 position (~110-120 ppm).

-

-

FT-IR Spectroscopy:

-

Key Vibrations:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch: A moderate band around 3100-3000 cm⁻¹.

-

C=O Stretch (Ketone & Carboxylic Acid): Strong, sharp bands around 1700-1650 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1620-1450 cm⁻¹ region.

-

-

-

High-Resolution Mass Spectrometry (HRMS-ESI): This is essential for confirming the molecular formula. The analysis should show a characteristic isotopic pattern for the single bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of its presence.

Relevance in Drug Discovery and Development

The physicochemical properties of this molecule are not just academic data points; they are critical predictors of its behavior in biological systems.

Caption: Interplay of physicochemical properties and drug development stages.

-

Absorption: The poor aqueous solubility will likely be the primary hurdle for oral absorption. The molecule's ability to be absorbed will depend on the delicate balance between dissolving in the gut lumen (favored by the ionized carboxylate) and partitioning across the lipid gut wall (favored by the neutral, more lipophilic form).

-

Target Interaction: The carboxylic acid at C6 is a potential hydrogen bond donor and acceptor, or it can form a salt bridge with a basic residue (like arginine or lysine) in a protein's active site. The bromine at C3 acts as a lipophilic, space-filling group that can probe hydrophobic pockets or form halogen bonds, a type of interaction of growing importance in drug design.

-

Synthetic Handle: From a medicinal chemistry perspective, the bromine at C3 is a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of substituents, enabling the rapid generation of an analog library for structure-activity relationship (SAR) studies.

Conclusion

While this compound may not be a widely characterized compound, its structural motifs place it firmly in a class of molecules with immense pharmacological relevance. Its high melting point and poor aqueous solubility are predictable challenges that must be addressed through formulation or chemical modification. The presence of two ionizable groups, a lipophilic bromine atom, and a reactive quinolone core creates a complex but fascinating physicochemical profile.

This guide provides the necessary framework for any researcher embarking on the study of this molecule. By applying the rigorous experimental protocols outlined herein, scientists can generate the high-quality data needed to validate its structure, understand its behavior in solution, and ultimately assess its potential as a valuable scaffold in the ongoing quest for new therapeutic agents.

References

- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.

- Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32.

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Application Note. Available at: [Link]

-

Scribd. (2024). Dissolution Testing for Poorly Soluble Drugs. Available at: [Link]

- Barbosa, J., Ortiz, R., & Sanz-Nebot, V. (2003). Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector.

- da Silva, T. G., da Silva, E. T., & de F. P. de Farias, F. (2004). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 15(5), 756-761.

-

Frontiers in Chemistry. (2023). Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms. Available at: [Link]

- Peeters, T. H., & van der Wal, S. (2010). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 3(8), 2535-2554.

- Al-Gohary, A. R. M., & El-Gohary, N. S. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 843-860.

-

PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-Oxo-quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 5-Oxo-2,3-dihydro-1H,5H-pyrido(3,2,1-ij)quinoline-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Zhonghan. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid cas:13721-01-2. Available at: [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 98948-95-9: 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbo… [cymitquimica.com]

- 4. 4-Oxo-quinoline-3-carboxylic acid | C10H7NO3 | CID 24869614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. ijirss.com [ijirss.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. zhonghanchemical.com [zhonghanchemical.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. rheolution.com [rheolution.com]

- 12. scielo.br [scielo.br]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

CAS Number: 1065088-02-9 Molecular Formula: C₁₀H₆BrNO₃ Molecular Weight: 268.06 g/mol

Authored by: Gemini, Senior Application Scientist

Disclaimer: Direct experimental data for 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS 1065088-02-9) is not extensively available in peer-reviewed literature. This guide is a scientifically-grounded prospectus, leveraging established principles of quinolone chemistry and pharmacology to provide researchers with a robust framework for its synthesis, characterization, and evaluation. All protocols and hypotheses are based on analogous, well-documented compounds.

Section 1: Introduction and Rationale

The 4-oxo-1,4-dihydroquinoline (quinolone) scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for the potent class of fluoroquinolone antibiotics.[1][2][3] These compounds exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[2][4] The substitution pattern on the quinolone ring system is paramount, dictating the compound's spectrum of activity, pharmacokinetic properties, and safety profile.[1][4]

This compound is a sparsely characterized member of this family. The presence of a bromine atom at the 3-position, a carboxylic acid at the 6-position, and the foundational 4-oxo-1,4-dihydroquinoline core presents a unique combination of functionalities. The carboxylic acid at position 6 is an interesting bioisostere of the more common 3-carboxylic acid moiety, potentially influencing target engagement and cell permeability. The C3-bromo substituent offers a reactive handle for further synthetic elaboration, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical overview of this compound, from its proposed synthesis and characterization to its potential as a lead scaffold in drug discovery.

Section 2: Physicochemical and Spectroscopic Profile

While experimental data is limited, the properties of this compound can be predicted based on its structure and data from analogous molecules.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification/Source |

| IUPAC Name | This compound | Standard nomenclature |

| Appearance | Off-white to light yellow solid | Typical for quinolone carboxylic acids.[5] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and aqueous base | The carboxylic acid group confers some polar character and solubility in basic solutions. The quinolone core is largely hydrophobic. |

| pKa | ~4-5 (Carboxylic Acid), ~7-8 (N-H) | Based on similar quinolone carboxylic acids. |

| Storage | Store at room temperature in an inert atmosphere.[6][7] | Standard for research chemicals to prevent degradation. |

Spectroscopic Characterization (Predicted)

Detailed characterization is crucial for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic signatures.

-

¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the quinoline core, a vinyl proton at the C2 position, and a broad singlet for the N-H proton. The carboxylic acid proton will likely appear as a very broad singlet far downfield (>12 ppm).[8]

-

Predicted Chemical Shifts (DMSO-d₆): δ 12.0-13.0 (br s, 1H, COOH), δ 11.5-12.5 (br s, 1H, NH), δ 8.0-8.5 (m, 3H, Ar-H), δ 7.5-8.0 (s, 1H, C2-H).

-

-

¹³C NMR Spectroscopy: The carbon spectrum will feature signals for the two carbonyl carbons (C4-oxo and carboxylic acid), aromatic carbons, and the vinyl carbons of the pyridinone ring.

-

Predicted Chemical Shifts (DMSO-d₆): δ >170 (C=O, acid), δ ~175 (C4=O), δ 110-150 (aromatic and vinyl carbons). The C3-Br carbon would likely appear around δ 100-110.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be ideal, showing a prominent [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 m/z units.

-

Expected m/z for [M-H]⁻: 265.9451 and 267.9431.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), C=O stretches for the ketone and carboxylic acid (~1650-1720 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1620 cm⁻¹).

Section 3: Proposed Synthesis Pathway

No direct synthesis for this compound has been published. However, a plausible and robust synthetic route can be designed by adapting the well-established Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline core.[5] Subsequent functionalization would yield the target molecule.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via Gould-Jacobs reaction.

Detailed Experimental Protocol: Proposed Synthesis

Causality and Rationale: This protocol is designed for robustness. The Gould-Jacobs reaction (Step 2) is a classic, high-temperature cyclization that reliably forms the quinolone core. Diethyl 2-bromomalonate is chosen as the three-carbon electrophile to directly install the bromine at the C3 position post-cyclization. The final step is a standard ester hydrolysis to unmask the C6-carboxylic acid.

Materials:

-

4-Aminobenzoic acid

-

Diethyl 2-bromomalonate

-

Ethanol (absolute)

-

Diphenyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Appropriate organic solvents for workup and purification (e.g., Ethyl acetate, Hexanes)

Step-by-Step Methodology:

Step 1: Synthesis of Diethyl 2-((4-carboxyphenyl)amino)malonate

-

To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (1.0 eq) and absolute ethanol.

-

Stir the suspension and add diethyl 2-bromomalonate (1.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure. The resulting crude intermediate may be used directly in the next step or purified by recrystallization if necessary.

Step 2: Synthesis of Ethyl 3-bromo-4-hydroxyquinoline-6-carboxylate

-

Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

In a separate flask suitable for high temperatures, preheat diphenyl ether to ~250 °C.

-

Slowly add the crude intermediate from Step 1 portion-wise to the hot diphenyl ether. Vigorous evolution of ethanol should be observed.

-

Maintain the temperature for 30-60 minutes after the addition is complete. Monitor cyclization by TLC.

-

Cool the reaction mixture to below 100 °C and dilute with a large volume of hexanes to precipitate the product.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and dry.

Step 3: Synthesis of this compound (Final Product)

-

Suspend the crude ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the hydrolysis is complete (TLC monitoring, disappearance of the starting ester).

-

Cool the resulting solution in an ice bath.

-

Carefully acidify the solution to pH ~2-3 with concentrated HCl. A precipitate should form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Section 4: Potential Biological Activity and Therapeutic Applications

The structural motifs within this compound suggest several avenues for biological investigation.

Diagram 2: Potential Biological Targets and Activities

Caption: Hypothesized biological targets and resulting therapeutic activities.

Antibacterial Potential

-

Mechanism of Action: The primary hypothesis is that this compound, like other quinolones, will inhibit bacterial type II topoisomerases.[2][4] The 4-oxo and adjacent carboxylic acid (at C6 in this case, rather than the typical C3) are key pharmacophoric elements for binding to the enzyme-DNA complex.

-

Experimental Validation:

-

Minimum Inhibitory Concentration (MIC) Assays: The compound should be tested against a panel of Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using standard broth microdilution methods.

-

Enzyme Inhibition Assays: Purified DNA gyrase and topoisomerase IV from representative bacteria can be used in supercoiling (for gyrase) and decatenation (for topo IV) assays to directly measure inhibitory activity (IC₅₀ values).

-

Anticancer Potential

-

Rationale: The quinoline/quinolone scaffold is present in numerous anticancer agents.[9] Their mechanisms can include induction of apoptosis, cell cycle arrest, and inhibition of protein kinases. The bromine atom can enhance cytotoxic effects.[9]

-

Experimental Validation:

-

Cytotoxicity Assays: The compound's effect on the viability of various cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) should be evaluated using assays like the MTT or SRB assay to determine GI₅₀ values.

-

Kinase Inhibition Profiling: Given the prevalence of quinolines as kinase inhibitors, the compound should be screened against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Src family kinases).

-

Section 5: Conclusion and Future Directions

This compound represents an unexplored node in the vast chemical space of quinolone derivatives. While lacking direct characterization in the literature, its structure provides a clear and compelling rationale for its synthesis and biological evaluation. The proposed synthetic route is robust and accessible, and the predicted biological activities in antibacterial and anticancer research are well-founded based on decades of medicinal chemistry research on this scaffold.

This technical guide serves as a foundational document for researchers to initiate programs aimed at synthesizing, characterizing, and unlocking the therapeutic potential of this promising molecule and its future derivatives. The C3-bromo position, in particular, is a prime site for diversification to build a focused library for in-depth SAR exploration.

References

-

Lead Sciences. This compound. Available from: [Link]

-

Louisiana Department of Health. Fluoroquinolones (and Quinolones). Available from: [Link]

-

MDPI. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Available from: [Link]

-

MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]

-

Wikipedia. Quinolone antibiotic. Available from: [Link]

- Google Patents. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

Semantic Scholar. Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. Available from: [Link]

-

ResearchGate. 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available from: [Link]

-

ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]

-

PrepChem.com. Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Available from: [Link]

-

NIH Public Access. Mechanism of action of and resistance to quinolones. Available from: [Link]

-

ACS Publications. Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Available from: [Link]

-

Slideshare. MEDICINAL CHEMISTRY OF QUINOLONES.pptx. Available from: [Link]

-

ResearchGate. (PDF) Pharmacology and Toxicology of Quinolones. Available from: [Link]

-

PMC - PubMed Central. Quinolone antibiotics. Available from: [Link]

-

SpectraBase. 6-BROMO-8-CHLORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID, ETHYL ESTER. Available from: [Link]

-

PubChem. 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

-

PubMed. Isolation, structural elucidation, and biological activity of a novel isocoumarin from the dark septate endophytic fungus Phialocephala fortinii. Available from: [Link]

- Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Available from: [Link]

-

PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... Available from: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

- 1. ldh.la.gov [ldh.la.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aablocks.com [aablocks.com]

- 7. Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII [1]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 2,8-Dibromo-3-fluoroquinoline | 834884-04-7 | Benchchem [benchchem.com]

A Technical Guide to the Predicted Spectral Characteristics of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectral characteristics of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. As a novel derivative of the 4-quinolone core, a scaffold of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural properties is paramount for researchers. Due to the current scarcity of published experimental data for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive spectral profile. We will detail the anticipated features in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide outlines a standard protocol for the synthesis and spectroscopic validation of the title compound, offering a self-validating framework for researchers aiming to synthesize and characterize it.

Molecular Structure and Key Spectroscopic Features

This compound is a polyfunctional heterocyclic compound. Its structure is defined by a 4-quinolone core, which exists in tautomeric equilibrium with its 4-hydroxyquinoline form, though the 4-oxo form is predominant in most conditions. The key functional groups that will dictate its spectral signature are:

-

An α,β-unsaturated ketone system within the pyridinone ring.

-

A bromine substituent at the C3 position, adjacent to the carbonyl group.

-

A carboxylic acid group at the C6 position on the benzene ring.

-

A secondary amine (as part of the amide functionality in the pyridinone ring).

These features create a unique electronic environment that will be elucidated by the following spectroscopic methods.

Caption: Key fragmentation steps for the protonated molecule.

Predicted Infrared (IR) Spectroscopy

5.1 Causality Behind Experimental Choices IR spectroscopy is a rapid and effective technique for identifying functional groups. For a solid sample like this, the KBr pellet method is standard. It involves grinding the sample with potassium bromide powder and pressing it into a transparent disk, eliminating solvent interference. The most prominent features are expected to arise from the O-H, N-H, and C=O bonds. [1][2] 5.2 Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Press the mixture in a die under high pressure (8-10 tons) to form a transparent pellet.

-

Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

5.3 Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Notes |

| 3300 - 2500 | Broad, Strong | O-H stretch | Characteristic very broad absorption of a hydrogen-bonded carboxylic acid dimer. [3] |

| ~3200 | Medium | N-H stretch | Amide N-H stretching vibration. |

| ~1715 | Strong | C=O stretch | Carboxylic acid carbonyl, often overlaps with the ketone stretch. |

| ~1660 | Strong | C=O stretch | 4-quinolone ketone carbonyl, conjugation lowers the frequency. [2] |

| 1620 - 1450 | Medium-Strong | C=C & C=N stretch | Aromatic and vinylic stretching vibrations of the quinolone ring. |

| ~1250 | Strong | C-O stretch | Carboxylic acid C-O stretching. |

| Below 800 | Medium | C-Br stretch | Located in the fingerprint region. |

Proposed Synthesis and Validation Workflow

A robust scientific endeavor requires not only prediction but a pathway to validation. A plausible synthesis of the title compound would likely involve the cyclization of a substituted aniline with a malonate derivative, a common strategy for building the quinolone core. [4][5]

Caption: A self-validating system from synthesis to characterization.

This workflow illustrates a self-validating system. Upon synthesis, the crude product would be purified (e.g., by recrystallization). The purified compound would then be subjected to the spectroscopic techniques described in this guide. The validation process would involve a direct comparison of the experimental spectra against the predicted data presented herein. A successful match would provide strong evidence for the structural confirmation of this compound.

Conclusion

This guide provides a detailed, predictive framework for the spectral characterization of this compound. By synthesizing data from established spectroscopic principles and related molecular structures, we have constructed a comprehensive spectral profile that can guide researchers in the identification and validation of this compound. The protocols and predicted data for ¹H NMR, ¹³C NMR, MS, and IR spectroscopy serve as a valuable resource for professionals in synthetic chemistry and drug development, accelerating research and ensuring scientific rigor.

References

Sources

- 1. Vibrational spectra study on quinolones antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistryjournal.in [chemistryjournal.in]

- 4. Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. download.atlantis-press.com [download.atlantis-press.com]

The Quinolinone Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Quinolinone Derivatives

Abstract

The quinolinone structural motif, a bicyclic heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the diverse pharmacological properties of quinolinone derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core mechanisms underpinning their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. This guide will further present detailed experimental protocols, structure-activity relationship insights, and data-driven analyses to empower the rational design of next-generation therapeutic agents based on this versatile scaffold.

Introduction: The Enduring Appeal of the Quinolinone Core

The quinolinone scaffold, characterized by a benzene ring fused to a 2-pyridone ring, represents a privileged structure in drug discovery.[1] This assertion is not merely based on its prevalence in numerous biologically active compounds but is rooted in its unique physicochemical properties. The presence of a lactam function, an aromatic system, and multiple sites for substitution allows for the fine-tuning of electronic and steric properties, enabling interaction with a wide array of biological targets.

Historically, the broader quinoline class, from which quinolinones are derived, gained prominence with the discovery of quinine, a potent antimalarial agent.[2] This initial success spurred extensive research into related heterocyclic systems, leading to the identification of quinolinone derivatives with a wide spectrum of therapeutic applications.[3][4][5] From clinically approved anticancer drugs to novel investigational agents for infectious and inflammatory diseases, the quinolinone core continues to be a fertile ground for therapeutic innovation.[1][6]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Quinolinone derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[7][8] Several quinolinone-based drugs, such as Tipifarnib and Dovitinib, are already in clinical use, validating the therapeutic utility of this scaffold in oncology.[1]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer efficacy of quinolinone derivatives stems from their ability to modulate critical cellular processes that are often dysregulated in cancer.

-

Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[9] Quinolinone derivatives have been shown to target several key kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Certain quinolinone derivatives act as potent EGFR tyrosine kinase inhibitors (TKIs), blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[7]

-

Src-Abl Kinase: The Src-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML).[9] Quinolinone-based compounds have been developed as inhibitors of this constitutively active kinase.[9]

-

Pim-1 Kinase: This serine/threonine kinase is overexpressed in various human malignancies and promotes cell growth.[9] Quinolinone derivatives have been identified as effective Pim-1 kinase inhibitors.[9]

-

-

Induction of Apoptosis: Many quinolinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[7] This can be achieved through various mechanisms, including:

-

Modulation of Bcl-2 Family Proteins: Altering the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[7]

-

Caspase Activation: Triggering the caspase cascade, a series of proteolytic enzymes that execute the apoptotic program.[7]

-

Cytochrome c Release: Inducing the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[7]

-

-

Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer.[7] Quinolinone derivatives can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from proliferating.[7]

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some quinolinone derivatives have been shown to suppress this process, thereby starving the tumor of essential nutrients and oxygen.[8]

-

DNA Intercalation and Topoisomerase Inhibition: Similar to some established chemotherapeutic agents, certain quinoline analogues can intercalate into DNA, disrupting replication and transcription.[8][9] They can also inhibit topoisomerase enzymes, which are critical for resolving DNA topological problems during replication.[10]

Representative Anticancer Quinolinone Derivatives

The following table summarizes the activity of selected quinolinone derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |

| Compound 12e | MGC-803 (Gastric) | Not specified | 1.38 | [11] |

| HCT-116 (Colon) | 5.34 | [11] | ||

| MCF-7 (Breast) | 5.21 | [11] | ||

| Compound 62c | MCF-7 (Breast) | Not specified | 1.82-8.06 µg/mL | [12] |

| HepG2 (Liver) | 1.82-8.06 µg/mL | [12] | ||

| HCT-116 (Colon) | 1.82-8.06 µg/mL | [12] | ||

| Compound 60 | HCT-116 (Colon) | Antiproliferative | 2.56 | [12] |

| RKO (Colon) | 3.67 | [12] | ||

| A2780 (Ovarian) | 3.46 | [12] | ||

| HeLa (Cervical) | 2.71 | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of novel quinolinone derivatives is the MTT assay, which measures cell viability.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinolinone derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of quinolinone derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a pressing global health concern, necessitating the development of novel antibiotics.[13] Quinolinone derivatives have emerged as a promising class of antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria.[13][14]

Mechanism of Action: Disrupting Essential Bacterial Processes

The antibacterial effects of quinolinone derivatives are attributed to their ability to interfere with vital bacterial functions.

-

Inhibition of Dihydrofolate Reductase (DHFR): Some quinolinone derivatives have been shown to inhibit DHFR, an enzyme essential for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[13]

-

Biofilm Inhibition: Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Certain quinolinone compounds have demonstrated the ability to inhibit biofilm formation in a dose-dependent manner.[13]

-

Targeting ATP Synthase: Some quinoline derivatives are thought to target the proton pump of ATP synthase, disrupting cellular energy production.[14]

Promising Antibacterial Quinolinone Derivatives

Several quinoline-2-one derivatives have shown significant activity against resistant bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6c | MRSA | 0.75 | [13] |

| VRE | 0.75 | [13] | |

| MRSE | 2.50 | [13] | |

| Compound 3c | S. aureus | 2.67 | [15] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., MRSA) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare a series of twofold dilutions of the quinolinone derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Quinolinone derivatives have been investigated as potential anti-inflammatory agents, targeting various components of the inflammatory response.[16][17]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory properties of quinolinone derivatives are linked to their ability to inhibit key enzymes and signaling pathways involved in inflammation.

-

Cyclooxygenase (COX) Inhibition: Some quinolinone derivatives with a carboxylic acid moiety have been shown to inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[16][17]

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 by certain quinolinone derivatives leads to increased intracellular cAMP levels, resulting in the suppression of pro-inflammatory cytokine production.[16][17]

-

TNF-α Converting Enzyme (TACE) Inhibition: TACE is a metalloproteinase that cleaves the precursor of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. Quinolinone-based TACE inhibitors can reduce the levels of active TNF-α.[17]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity and target specificity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[16] For instance, quinolines with a carboxamide group tend to exhibit TRPV1 antagonism, while those with a carboxylic acid function show COX inhibition.[16][17]

Cardiovascular Effects: A Diverse Range of Applications

Quinolinone derivatives have also been explored for their potential in treating various cardiovascular conditions.[18]

Anti-thrombotic and Anti-hyperplastic Activities

Certain 2(1H)-quinolinone derivatives have been developed as anti-arteriostenotic agents, exhibiting both anti-thrombotic and anti-hyperplastic activities.[19] These compounds can inhibit platelet aggregation and prevent the proliferation of smooth muscle cells, which are key events in the development of arteriosclerosis and thrombosis.[19]

Management of Congestive Heart Failure

Some quinolinone derivatives have been investigated for their cardiotonic effects in the management of congestive heart failure.[20]

Antiarrhythmic Potential

Quinolizidine derivatives, which are structurally related to quinolines, have been tested for their antiarrhythmic effects.[21]

Cardioprotective Effects

Quinoline and dihydroquinoline embelin derivatives have shown potential as cardioprotective agents by attenuating doxorubicin-induced cardiotoxicity through their effects on oxidative stress and apoptosis.[22] It is important to note that some fluoroquinolones, a class of antibiotics with a quinolone core, have been associated with an increased risk of arrhythmia and cardiovascular mortality.[23]

Synthesis of Quinolinone Derivatives: A General Overview

The synthesis of quinolinone derivatives can be achieved through various synthetic routes. A common method involves the reaction of coumarin derivatives with hydrazine hydrate in the presence of pyridine to yield N-amino-2-quinolones.[24][25] These intermediates can then be further modified to generate a diverse library of quinolinone derivatives.[24] Other synthetic strategies include metal-catalyzed cross-coupling reactions and microwave-assisted synthesis.[7][17]

Caption: A generalized synthetic route to quinolinone derivatives from coumarins.

Future Perspectives and Conclusion

The quinolinone scaffold has undeniably established itself as a versatile and valuable framework in the pursuit of novel therapeutic agents. The diverse range of biological activities, coupled with the synthetic tractability of this heterocyclic system, ensures its continued relevance in drug discovery. Future research will likely focus on several key areas:

-

Target-Specific Design: Moving beyond broad-spectrum activity towards the design of highly selective inhibitors for specific biological targets to minimize off-target effects and enhance therapeutic efficacy.

-

Combinatorial Chemistry and High-Throughput Screening: Utilizing these approaches to rapidly generate and screen large libraries of quinolinone derivatives to identify novel hits for various diseases.

-

Elucidation of Novel Mechanisms of Action: Investigating the precise molecular mechanisms by which quinolinone derivatives exert their biological effects to identify new therapeutic targets and strategies.

-

Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their oral bioavailability and in vivo efficacy.[26]

References

-

MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

-

IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]

-

Journal of Global Pharma Technology. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

-

PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from [Link]

-

ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

Springer. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]

-

PubMed. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]

-

MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Retrieved from [Link]

-

Ingenta Connect. (2009). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Retrieved from [Link]

-

PubMed. (2009). Biological activities of quinoline derivatives. Retrieved from [Link]

-

ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from [Link]

-

Bentham Science. (2009). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. Retrieved from [Link]

-

PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]

-

PubMed. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis. Retrieved from [Link]

-

PubMed. (n.d.). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Retrieved from [Link]

-

PubMed. (1994). Quinolinone derivatives in the management of congestive heart failure. Retrieved from [Link]

-

PubMed Central. (2023). Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. Retrieved from [Link]

-

ResearchGate. (n.d.). A few quinoline derivatives in clinical use Although there has been.... Retrieved from [Link]

-

PubMed Central. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

-

RSC Blogs. (2024). Kate Jones, Assistant Editor – RSC Advances Blog. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. ijmphs.com [ijmphs.com]

- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. blogs.rsc.org [blogs.rsc.org]

- 19. 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinolinone derivatives in the management of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 25. researchgate.net [researchgate.net]

- 26. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Untangling the Molecular Web: A Technical Guide to the Mechanism of Action of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

A Foreword for the Modern Researcher: The 4-quinolone-3-carboxylic acid scaffold stands as a testament to the power of privileged structures in medicinal chemistry.[1] Since the discovery of nalidixic acid in 1962, this versatile framework has given rise to a plethora of therapeutic agents, most notably the fluoroquinolone antibiotics.[1][2] However, the biological activity of this scaffold is not confined to antibacterial action. A growing body of evidence reveals a fascinating polypharmacology, with derivatives exhibiting potent antitumor, antiviral, and receptor-modulating activities.[1][3] This guide delves into the mechanistic intricacies of a specific, less-explored derivative: 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. By dissecting its structural features and drawing parallels with well-characterized analogues, we aim to provide a comprehensive understanding of its potential modes of action for researchers at the forefront of drug discovery.

The 4-Quinolone Core: A Privileged Scaffold with Diverse Biological Reach

The 4-quinolone-3-carboxylic acid moiety is the cornerstone of a vast and expanding family of biologically active molecules. Its inherent planarity and the presence of a key β-keto acid functional group enable it to interact with a variety of biological targets, often through the chelation of metal ions.[3] While the antibacterial properties of fluoroquinolones, mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, are the most well-known, subtle modifications to this core structure can dramatically shift its therapeutic profile.[3][4]

The substitution pattern on the quinolone ring is a critical determinant of biological activity. For instance, modifications at the C7 position are known to influence the antibacterial spectrum and potency, while alterations at the N1 and C6 positions can steer the molecule towards anticancer or antiviral targets.[2][3][4] The subject of this guide, this compound, possesses two key substitutions that likely dictate its mechanism of action: a bromine atom at the C3 position and a carboxylic acid group at the C6 position.

Deconstructing the Substituents: Clues to Mechanistic Pathways

The C3-Bromo Substitution: A Potential Vector for Kinase Inhibition

While the 3-carboxyl group is a classical requirement for the antibacterial activity of quinolones, its replacement or modification can lead to the inhibition of eukaryotic enzymes.[3] The presence of a bromine atom at the C3 position is a significant deviation from the typical antibacterial quinolone structure. This modification may steer the molecule away from bacterial topoisomerases and towards other intracellular targets.

Recent studies on quinazoline derivatives, which share structural similarities with quinolones, have shown that a bromophenyl substituent can confer potent and selective inhibitory activity against kinases such as Aurora A kinase.[5] This inhibition often leads to cell cycle arrest and apoptosis in cancer cells.[5] The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Therefore, it is plausible that the 3-bromo substituent of this compound directs its activity towards specific protein kinases involved in cell proliferation and survival.

The C6-Carboxylic Acid: Influencing Solubility and Target Engagement

The substitution at the C6 position is another critical determinant of the biological activity of quinolones. In many potent fluoroquinolone antibiotics, this position is occupied by a fluorine atom. The presence of a carboxylic acid at C6 in our molecule of interest is a less common feature for antibacterials but has been explored in the context of other therapeutic targets. For instance, modifications at this position have been investigated in the development of cannabinoid-2 receptor ligands.[6]

The carboxylic acid group at C6 will significantly impact the molecule's physicochemical properties, particularly its polarity and solubility. This can influence its ability to cross cell membranes and interact with its intracellular targets. Furthermore, this acidic moiety could participate in hydrogen bonding or ionic interactions within the binding pocket of a target protein, contributing to the overall binding affinity and selectivity.

Postulated Mechanisms of Action: A Synthesis of Evidence

Based on the structural features of this compound and the known pharmacology of related compounds, we can postulate several potential mechanisms of action. These are not mutually exclusive and the compound may exhibit a polypharmacological profile.

Primary Hypothesis: Inhibition of Eukaryotic Protein Kinases

The most compelling hypothesis for the mechanism of action of this compound is the inhibition of one or more eukaryotic protein kinases. This is supported by the presence of the C3-bromo substituent, which can facilitate binding to kinase active sites.

Hypothetical Signaling Pathway Inhibition

Caption: Postulated inhibition of a key signaling kinase by this compound, leading to a blockade of downstream proliferative signals.

Several classes of kinases could be potential targets:

-

Aurora Kinases: As previously mentioned, related structures show activity against Aurora A kinase, a key regulator of mitosis.[5]

-

Casein Kinase 2 (CK2): 3-Quinoline carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, a ubiquitously expressed serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis.[7]

-

Other Tyrosine or Serine/Threonine Kinases: The broad family of kinases presents numerous potential targets, and the specific selectivity profile of this compound would need to be determined experimentally.

Secondary Hypothesis: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Another plausible mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8] DHODH inhibitors have shown promise as anticancer and anti-inflammatory agents. The 4-quinoline carboxylic acid scaffold is a known pharmacophore for DHODH inhibition.[8] The carboxylate group of these inhibitors typically forms crucial interactions with key residues in the enzyme's active site.[8] The C6-carboxylic acid of our compound of interest could potentially fulfill a similar role, although its position differs from the more common C3-carboxylate of known quinolone-based DHODH inhibitors.

Experimental Workflow for Target Identification